3-methoxy-N-(4-methylpentan-2-yl)aniline
Description
Overview of Substituted Aniline (B41778) Chemistry and Its Significance in Organic and Medicinal Sciences
Substituted anilines are foundational building blocks in modern organic chemistry. wisdomlib.orgrsc.org Aniline itself, one of the first synthetic organic compounds to be well-understood, marked the beginning of synthetic organic chemistry and the dye industry. quora.com Today, its derivatives are crucial intermediates in the synthesis of a vast array of more complex molecules. wisdomlib.orgontosight.ai The versatility of the aniline scaffold allows for the introduction of various functional groups at different positions on the benzene (B151609) ring and on the amino group, leading to a wide spectrum of chemical reactivity and physical properties. wisdomlib.org
In medicinal chemistry, the aniline fragment is a key component in a multitude of pharmaceutical agents. rsc.org The presence of an amino group on an aromatic ring can facilitate interactions with biological targets, and modifications to this core structure can modulate a drug's efficacy, selectivity, and pharmacokinetic properties. Many successful drugs across various therapeutic areas contain a substituted aniline moiety. acs.org The metabolic processing of anilines is a significant area of study, as some derivatives can form reactive metabolites. acs.org Consequently, a deep understanding of their structure-activity relationships is vital for the design of safe and effective medicines.
The electronic properties of the aniline ring are heavily influenced by the nature and position of its substituents. Electron-donating groups, such as methoxy (B1213986) groups, can increase the electron density of the aromatic ring and influence the basicity of the amino group. echemi.com Conversely, electron-withdrawing groups decrease the ring's electron density. These electronic effects are fundamental to directing the course of chemical reactions and are a key consideration in synthetic strategy. rsc.org
Rationale for Academic Research on 3-methoxy-N-(4-methylpentan-2-yl)aniline
While specific academic studies on this compound are not widely documented, the rationale for its investigation can be inferred from the known importance of its structural components. The "3-methoxy" substitution pattern is of interest as it places the methoxy group at a meta position relative to the amino group. This positioning primarily exerts an inductive electron-withdrawing effect, which can modulate the basicity and reactivity of the nitrogen atom in a different manner compared to ortho- or para-substituents. echemi.com
The N-substituent, a 4-methylpentan-2-yl group, is a branched alkyl chain. The nature of the N-alkyl group can significantly influence the compound's physical properties, such as its solubility and lipophilicity. In the context of medicinal chemistry, these properties are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The steric bulk of this group can also play a role in directing chemical reactions or in the binding of the molecule to a biological target.
Therefore, academic research into this compound would likely focus on several key areas:
Synthesis: Developing efficient synthetic routes to this and related N-substituted methoxy-anilines. bohrium.com
Physicochemical Properties: Characterizing its fundamental properties, such as pKa, solubility, and partition coefficient, to build a better understanding of how the specific substitution pattern influences these parameters.
Reactivity: Investigating its reactivity in various organic transformations to assess its utility as a synthetic intermediate.
Biological Screening: Evaluating its biological activity in various assays to explore its potential as a lead compound for drug discovery. The structural features may suggest activity in areas where other substituted anilines have shown promise.
Scope and Research Focus of the Comprehensive Outline
This article serves to provide a foundational understanding of this compound based on the established principles of substituted aniline chemistry. The focus is strictly on the chemical nature of this compound and its relatives. The scope is limited to an overview of the significance of the aniline chemical class, the inferred reasons for academic interest in this specific molecule, and its basic chemical data. This outline does not extend to biological effects, administration, or safety profiles, adhering to a purely chemical and academic perspective.
Chemical Data for this compound
| Property | Value |
| CAS Number | 1021053-34-8 |
| Molecular Formula | C13H21NO |
| Molecular Weight | 207.31 g/mol |
| SMILES Code | CC(NC1=CC=CC(OC)=C1)CC(C)C |
Structure
3D Structure
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-methoxy-N-(4-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C13H21NO/c1-10(2)8-11(3)14-12-6-5-7-13(9-12)15-4/h5-7,9-11,14H,8H2,1-4H3 |
InChI Key |
XXQMQUWLRDNIJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy N 4 Methylpentan 2 Yl Aniline and Analogues
Direct Reductive Amination Protocols
Direct reductive amination, or reductive alkylation, is a highly efficient and widely utilized method for synthesizing amines. wikipedia.orgresearchgate.net This reaction typically proceeds in a single pot by combining a carbonyl compound (an aldehyde or ketone) with an amine and a reducing agent. wikipedia.org The process involves the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate. This intermediate is subsequently reduced in situ to yield the final amine product. wikipedia.orgacsgcipr.orgbyu.edu This approach is often favored for its atom economy and ability to avoid harsh reagents like alkyl halides. wikipedia.org
The synthesis of 3-methoxy-N-(4-methylpentan-2-yl)aniline is classically achieved through the direct reductive amination of m-anisidine with 4-methyl-2-pentanone. In this reaction, the nucleophilic amino group of m-anisidine attacks the electrophilic carbonyl carbon of 4-methyl-2-pentanone. This is followed by the elimination of a water molecule to form an N-substituted imine intermediate.
A suitable reducing agent, present in the reaction mixture, then reduces the imine's carbon-nitrogen double bond to a single bond, yielding the target secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) derivatives being particularly common. Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reagent often used for this purpose, as it readily reduces the protonated iminium ion intermediate while leaving the initial ketone largely untouched. organic-chemistry.orgharvard.edu Other reagents like sodium cyanoborohydride can also be effective but are more toxic. byu.edumasterorganicchemistry.com The reaction is typically performed in a suitable organic solvent, such as 1,2-dichloroethane (DCE) or methanol. organic-chemistry.orgharvard.edu
A general laboratory procedure would involve stirring the m-anisidine and 4-methyl-2-pentanone in a solvent, followed by the addition of the reducing agent. sciencemadness.org The reaction progress is monitored until the starting materials are consumed, followed by an aqueous workup to isolate and purify the final this compound product.
While the direct synthesis produces a racemic mixture of this compound, significant advancements have been made in enantioselective reductive amination to produce specific stereoisomers of chiral amines. wikipedia.org This is particularly important in the pharmaceutical industry, where the biological activity of a molecule can be dependent on its stereochemistry.
These asymmetric methods rely on chiral catalysts to control the stereochemical outcome of the reduction. The field can be broadly divided into three main catalytic approaches:
Organocatalysis : Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for enantioselective reductive aminations. nih.govprinceton.edursc.org These catalysts function by activating the imine intermediate through hydrogen bonding, guiding the hydride donor (often a Hantzsch ester or a benzothiazoline) to one face of the C=N double bond, thus inducing stereoselectivity. rsc.orgprinceton.edu This method is advantageous as it avoids the use of metals and is often operationally simple. princeton.eduprinceton.edu
Metal Catalysis : Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are highly effective for asymmetric hydrogenation of imines. These reactions typically use molecular hydrogen (H₂) as the terminal reductant and employ a chiral ligand complexed to the metal center. The chiral environment created by the ligand dictates the stereochemical pathway of the reduction, leading to high enantiomeric excess (ee) of the amine product.
Biocatalysis : Enzymes such as imine reductases (IREDs) and amino acid dehydrogenases offer an environmentally benign and highly selective route to chiral amines. wikipedia.org These biocatalysts operate under mild conditions (aqueous media, ambient temperature, and pressure) and can exhibit near-perfect enantioselectivity. The use of enzymes in reductive amination is a growing area of green chemistry. wikipedia.org
| Catalyst Type | Typical Chiral Source | Common Reductant | Key Advantages |
| Organocatalyst | Chiral Phosphoric Acid | Hantzsch Ester | Metal-free, mild conditions |
| Metal Catalyst | Chiral Ligand (e.g., BINAP) | Hydrogen (H₂) | High turnover, broad applicability |
| Biocatalyst | Enzyme (e.g., Imine Reductase) | NADPH/NADH Cofactor | High enantioselectivity, green |
This table provides a summary of common catalytic systems used in enantioselective reductive amination.
The efficiency of reductive amination is highly dependent on the rate of imine formation, which is often the rate-limiting step. This equilibrium-driven process involves the removal of water. acsgcipr.orgresearchgate.net To optimize yields and reaction times, several additives are commonly employed.
Acid Additives : The addition of a catalytic amount of a weak acid, such as acetic acid, is a common strategy to accelerate the reaction. harvard.eduresearchgate.net The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Furthermore, the acid catalyzes the dehydration of the hemiaminal intermediate and protonates the resulting imine to form an iminium ion. acsgcipr.org This iminium ion is more electrophilic and is reduced more rapidly by the hydride reagent than the neutral imine. acsgcipr.orgmasterorganicchemistry.com
Molecular Sieves : To drive the equilibrium towards the imine, dehydrating agents are frequently added to remove the water formed during the reaction. acsgcipr.orgresearchgate.net Powdered and activated molecular sieves (typically 3Å or 4Å) are particularly effective for this purpose. byu.eduresearchgate.net By sequestering water, they prevent the reverse reaction (hydrolysis of the imine back to the starting materials) and ensure the reaction proceeds to completion. researchgate.net For particularly challenging or sluggish reactions, such as those involving sterically hindered ketones or weakly nucleophilic anilines, the use of molecular sieves can be critical for achieving good yields. researchgate.net
| Additive | Function | Typical Example | Outcome |
| Acid Catalyst | Activates carbonyl, catalyzes dehydration | Acetic Acid (AcOH) | Increased reaction rate |
| Dehydrating Agent | Removes water, shifts equilibrium | 4Å Molecular Sieves | Increased product yield |
This table summarizes the roles of common additives in optimizing reductive amination reactions.
Alternative Synthetic Routes to N-Alkyl Anilines
While direct reductive amination is a powerful tool, other synthetic strategies exist for the preparation of N-alkyl anilines. These alternatives can be advantageous depending on the availability of starting materials and the desired substitution pattern.
A greener and increasingly popular alternative to reductive amination is the direct N-alkylation of anilines with alcohols. This method avoids the need to pre-oxidize the alcohol to a carbonyl compound, thus reducing step count and waste. These reactions typically operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net
In this process, a transition metal catalyst, often based on iridium, ruthenium, nickel, or iron, temporarily removes hydrogen from the alcohol to form a transient aldehyde or ketone intermediate in situ. researchgate.netacs.orgresearchgate.net This intermediate then undergoes condensation with the aniline (B41778) to form an imine, which is subsequently reduced by the hydrogen atoms held by the catalyst. The catalyst is regenerated in the process, and water is the only stoichiometric byproduct. A variety of catalyst systems have been developed, including both homogeneous complexes and heterogeneous catalysts like Raney Nickel and mixed metal oxides. acs.orgresearchgate.netacs.org
The most traditional method for N-alkylation involves the reaction of an aniline with an alkyl halide. This is a classic Sₙ2 reaction where the nitrogen atom acts as a nucleophile. However, this method suffers from significant drawbacks, most notably the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts. Controlling the reaction to achieve selective mono-alkylation can be challenging.
More modern approaches utilize solid acid catalysts for vapor-phase alkylation of anilines with alcohols, which can offer better selectivity. researchgate.net Additionally, specialized methods like photoinduced protocols have been developed for direct alkylation under mild conditions, though these are often substrate-specific. acs.org These direct alkylation strategies provide an alternative pathway but often require more stringent control of reaction conditions compared to reductive amination to avoid undesired side products.
Reduction of Nitroaromatic and Other Functionalized Precursors
A common and effective strategy for the synthesis of aromatic amines is the reduction of a corresponding nitroaromatic compound. This approach is advantageous due to the ready availability of nitroaromatics through electrophilic nitration of aromatic rings. For the synthesis of this compound, a plausible precursor would be N-(4-methylpentan-2-yl)-3-nitroaniline. The final step in this synthetic sequence is the reduction of the nitro group to an amine.
Several reducing agents are effective for this transformation, each with its own set of reaction conditions and selectivities. Common methods include catalytic hydrogenation and metal-acid reductions.
Catalytic Hydrogenation: This method typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction is generally clean and efficient, often proceeding under mild temperature and pressure conditions.
Metal-Acid Systems: A classic and cost-effective method for nitro group reduction is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid (CH₃COOH). The Béchamp reduction, which utilizes iron and a weak acid, is a widely used industrial process for the synthesis of anilines.
The choice of reducing agent can be critical, especially when other functional groups are present in the molecule that might be susceptible to reduction. For instance, catalytic hydrogenation can also reduce alkenes and alkynes, and may cause dehalogenation.
Below is a table summarizing common reduction methods for nitroaromatic precursors:
| Reducing Agent/System | Typical Solvent | Temperature (°C) | Key Features |
| H₂ / Pd-C | Ethanol, Methanol | 25-80 | High efficiency, clean reaction. |
| Fe / CH₃COOH | Acetic Acid, Water | 80-110 | Cost-effective, suitable for large scale. |
| SnCl₂·2H₂O / HCl | Ethanol, HCl (conc.) | 25-100 | Mild conditions, good yields. |
| Na₂S₂O₄ | Water, Methanol | 25-60 | Useful for selective reductions. |
Synthesis of Related Aniline Derivatives for Structural Exploration
To explore the structure-activity relationships of this compound, the synthesis of various analogues is crucial. This can be achieved by modifying either the methoxy-substituted aromatic ring or the branched alkyl chain moiety.
Modifications of the Methoxy-Substituted Aromatic Ring
Variations in the substitution pattern of the aromatic ring can be achieved by starting with different substituted anilines or by introducing functional groups onto the 3-methoxyaniline core before or after N-alkylation. For example, starting with different isomers of methoxyaniline (e.g., 2-methoxyaniline or 4-methoxyaniline) would yield the corresponding regioisomeric products. Furthermore, introducing other substituents such as halogens, alkyl groups, or additional methoxy (B1213986) groups onto the aromatic ring can be accomplished through standard electrophilic aromatic substitution reactions, provided the existing amino and methoxy groups' directing effects are considered.
A common synthetic route to substituted anilines is the nitration of a substituted benzene (B151609), followed by reduction of the nitro group. For instance, the synthesis of a chloro-substituted analogue could begin with the nitration of a chloromethoxybenzene isomer, followed by reduction to the corresponding chloro-methoxyaniline, and subsequent N-alkylation.
The following table illustrates potential starting materials for the synthesis of analogues with modified aromatic rings:
| Starting Aniline | Resulting Analogue Core |
| 2-Methoxyaniline | 2-methoxy-N-alkyl-aniline |
| 4-Methoxyaniline | 4-methoxy-N-alkyl-aniline |
| 3,4-Dimethoxyaniline | 3,4-dimethoxy-N-alkyl-aniline |
| 5-Chloro-3-methoxyaniline | 5-chloro-3-methoxy-N-alkyl-aniline |
Variations in the Branched Alkyl Chain Moiety
Modification of the branched alkyl chain can be achieved through reductive amination of 3-methoxyaniline with a variety of ketones. Reductive amination is a powerful and versatile method for the formation of C-N bonds. It typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of ketone will determine the structure of the N-alkyl group. For the synthesis of this compound, 4-methyl-2-pentanone would be the required ketone.
By employing different branched-chain ketones, a library of analogues with varying alkyl substituents can be synthesized. For instance, using 3-methyl-2-butanone would introduce a sec-butyl group, while using 2-pentanone would result in a pentan-2-yl substituent.
The table below provides examples of ketones that could be used to generate different branched alkyl chain analogues of the target compound:
| Ketone | Resulting N-Alkyl Group |
| 4-Methyl-2-pentanone | 4-methylpentan-2-yl |
| 3-Methyl-2-butanone | 3-methylbutan-2-yl |
| 2-Pentanone | Pentan-2-yl |
| Cyclohexanone | Cyclohexyl |
The yields of these reductive amination reactions are generally moderate to high, depending on the reactivity of the specific aniline and ketone used, as well as the reaction conditions.
Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. By analyzing the NMR spectra, one can deduce the connectivity of atoms and infer the stereochemistry of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of 3-methoxy-N-(4-methylpentan-2-yl)aniline is predicted to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic region is expected to show signals for the protons on the substituted benzene (B151609) ring, while the aliphatic region will display signals for the protons of the 4-methylpentan-2-yl group.
The protons on the aromatic ring are expected to appear in the range of δ 6.0-7.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the electron-donating effects of the methoxy (B1213986) and amino groups. The single proton on the N-H group is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
The protons of the 4-methylpentan-2-yl group will be found in the upfield region of the spectrum, typically between δ 0.8 and 4.0 ppm. The two methyl groups at the terminus of the alkyl chain are expected to be nearly equivalent and should appear as a doublet. The other methyl group, adjacent to the chiral center, will also be a doublet. The methine and methylene (B1212753) protons will exhibit more complex splitting patterns due to coupling with neighboring protons.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Aromatic-H | 6.0 - 7.5 | m | - |
| N-H | Variable | br s | - |
| OCH₃ | ~3.8 | s | - |
| CH-N | 3.5 - 4.0 | m | - |
| CH₂ | 1.2 - 1.8 | m | - |
| CH-(CH₃)₂ | 1.5 - 2.0 | m | - |
| CH₃-CH | ~1.2 | d | ~6.5 |
| (CH₃)₂-CH | ~0.9 | d | ~6.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum of this compound will provide information on the number of non-equivalent carbon atoms and their chemical environments. The aromatic carbons are expected to resonate in the downfield region (δ 100-160 ppm), with the carbon attached to the oxygen of the methoxy group and the carbon attached to the nitrogen being the most deshielded. The aliphatic carbons of the 4-methylpentan-2-yl group will appear in the upfield region (δ 10-60 ppm).
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-O (aromatic) | 155 - 165 |
| C-N (aromatic) | 145 - 155 |
| Aromatic CH | 100 - 130 |
| OCH₃ | 50 - 60 |
| CH-N | 45 - 55 |
| CH₂ | 40 - 50 |
| CH-(CH₃)₂ | 20 - 30 |
| CH₃-CH | 15 - 25 |
| (CH₃)₂-CH | 20 - 25 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be expected between adjacent protons in the aromatic ring and between neighboring protons within the 4-methylpentan-2-yl side chain. This would allow for the tracing of the proton-proton connectivity throughout the entire molecule.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to the signal of the carbon to which it is attached. This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals.
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-O bonds.
A broad absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the alkyl side chain will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will likely produce several bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the methoxy group is anticipated to give a strong absorption band in the 1000-1300 cm⁻¹ range.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |
| C-O Stretch (Alkyl Ether) | 1000 - 1150 | Strong |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the C-N bond, leading to the formation of fragments corresponding to the 3-methoxyaniline moiety and the 4-methylpentan-2-yl cation. Further fragmentation of the alkyl chain would also be expected.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The theoretical exact mass of this compound (C₁₃H₂₁NO) can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the molecular formula of the compound.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 207 | Molecular Ion |
| [M - CH₃]⁺ | 192 | Loss of a methyl group |
| [M - C₄H₉]⁺ | 150 | Cleavage of the alkyl side chain |
| [C₇H₈NO]⁺ | 122 | Fragment corresponding to 3-methoxyanilinium |
Advanced Spectroscopic Techniques for Mechanistic Investigation
In situ Ultraviolet-Visible-Near-Infrared (UV-VIS-NIR) absorption spectroscopy is a powerful tool for studying catalytic reactions as they occur. nih.gov This non-invasive technique provides information about the electronic structure of molecules and can be used to track changes in the concentration of reactants, intermediates, and products. catalysis.blog The method is applicable to a wide range of catalytic systems, including homogeneous, heterogeneous, and enzymatic catalysis. nih.gov
In the context of catalytic processes that could potentially involve aromatic amines like this compound, in situ UV-VIS-NIR spectroscopy could be employed to:
Monitor the formation and consumption of colored intermediates: Many catalytic cycles involving aromatic compounds produce transient species that absorb light in the UV-VIS-NIR range. By monitoring the appearance and disappearance of specific absorption bands, researchers can identify these intermediates and elucidate the reaction pathway.
Study the oxidation state of metal catalysts: For reactions catalyzed by transition metals, the UV-VIS-NIR spectrum can reveal changes in the oxidation state of the metal center, which is often a key step in the catalytic cycle.
Investigate catalyst-substrate interactions: The binding of a substrate molecule, such as an aniline (B41778) derivative, to a catalyst can lead to shifts in the UV-VIS-NIR absorption spectrum, providing information about the nature of the interaction.
While the application of in situ UV-VIS-NIR spectroscopy to catalytic processes involving the specific compound this compound has not been documented in the available literature, studies on related aniline derivatives demonstrate the utility of this technique. For instance, in situ UV-VIS spectroscopy has been used to study the polymerization of aniline and its derivatives, allowing for the detection of short-lived intermediates formed during the reaction. semanticscholar.orgcapes.gov.bracs.org
Hypothetical UV-VIS-NIR Data for a Catalytic Process
The following interactive data table represents a hypothetical scenario where in situ UV-VIS-NIR spectroscopy is used to monitor a catalytic reaction involving an aniline derivative. The table shows the change in absorbance at different wavelengths over time, which could indicate the consumption of a reactant and the formation of a product.
| Time (minutes) | Absorbance at 280 nm (Reactant) | Absorbance at 450 nm (Intermediate) | Absorbance at 350 nm (Product) |
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.85 | 0.15 | 0.05 |
| 20 | 0.70 | 0.25 | 0.15 |
| 30 | 0.55 | 0.30 | 0.25 |
| 40 | 0.40 | 0.28 | 0.35 |
| 50 | 0.25 | 0.20 | 0.45 |
| 60 | 0.10 | 0.10 | 0.55 |
This data is purely illustrative and does not represent actual experimental findings for this compound.
Further research is required to apply these advanced spectroscopic techniques to understand the behavior of this compound in catalytic systems and to obtain specific spectroscopic data for this compound.
Computational and Theoretical Chemistry of 3 Methoxy N 4 Methylpentan 2 Yl Aniline
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods provide insights into the molecule's stability, spectroscopic properties, and potential reactivity.
Density Functional Theory (DFT) Methods (e.g., B3LYP functional)
Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry due to its balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, is frequently used for the study of organic molecules. A DFT study of 3-methoxy-N-(4-methylpentan-2-yl)aniline would involve optimizing the molecular geometry to find the most stable conformation. This process would yield key data such as bond lengths, bond angles, and dihedral angles, providing a detailed picture of its 3D structure.
Basis Set Selection and Optimization (e.g., 6-31G*, 6-311++G(d,p))
The choice of a basis set is crucial in quantum chemical calculations as it defines the set of mathematical functions used to build the molecular orbitals. Basis sets like 6-31G* and the more extensive 6-311++G(d,p) are commonly employed. The 6-31G* basis set offers a good compromise between accuracy and computational efficiency for initial geometry optimizations. For more precise energy calculations and analysis of electronic properties, the larger 6-311++G(d,p) basis set, which includes polarization and diffuse functions, would be more appropriate. The selection would be guided by the specific properties being investigated and the desired level of accuracy.
Analysis of Electronic Properties and Reactivity Descriptors
Once the molecular geometry is optimized, various electronic properties and reactivity descriptors can be calculated to predict the chemical behavior of this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. An FMO analysis of this compound would provide valuable insights into its reactivity in various chemical reactions.
Below is a hypothetical data table illustrating the kind of information that would be generated from an FMO analysis:
| Property | Value (eV) |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which are susceptible to electrophilic and nucleophilic attack, respectively. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. An MEP analysis of this compound would highlight the reactive sites on the molecule, offering a predictive understanding of its interaction with other chemical species.
Detailed Computational and Theoretical Chemistry Analysis of this compound Not Available in Public Scientific Literature
A comprehensive review of publicly accessible scientific databases and scholarly articles has revealed a lack of specific research focused on the computational and theoretical chemistry of the compound this compound. Despite the existence of advanced computational methods for analyzing molecular structures and properties, this particular molecule does not appear to have been the subject of dedicated studies involving the specific analyses requested.
Therefore, it is not possible to provide detailed research findings, data tables, or in-depth discussion on the following topics for this compound:
Natural Bond Orbital (NBO) Analysis: Information regarding charge distribution, hyperconjugative interactions, and donor-acceptor orbital relationships derived from NBO analysis is not available.
Prediction and Correlation of Spectroscopic Data:
Theoretical NMR Chemical Shift Calculations: No studies utilizing methods like the Gauge-Independent Atomic Orbital (GIAO) method to predict the ¹H and ¹³C NMR chemical shifts for this compound were found.
Computational Vibrational Frequency Analysis: There is no available research detailing the theoretical vibrational frequencies (e.g., IR or Raman spectra) calculated for this molecule.
Validation of Computational Models: Without experimental and theoretical data, no validation or correlation studies can be presented.
Conformational Analysis and Stereochemical Insights: A search for theoretical modeling studies to determine the stable conformers, potential energy surfaces, or stereochemical properties of this compound yielded no results.
While computational studies on other aniline (B41778) derivatives exist, applying those findings to this compound would be speculative and scientifically invalid. The unique structural arrangement of the N-(4-methylpentan-2-yl) substituent significantly influences the electronic and steric properties of the aniline moiety, necessitating a dedicated computational analysis for accurate data.
Further research, involving de novo computational modeling and subsequent experimental verification, would be required to generate the specific data requested for this compound.
Chemical Reactivity and Mechanistic Investigations
Intrinsic Reactivity of the Aniline (B41778) and Methoxy (B1213986) Moieties
The chemical character of 3-methoxy-N-(4-methylpentan-2-yl)aniline is fundamentally shaped by the electronic properties of the N-alkylated amino group and the methoxy substituent on the aromatic ring.
The basicity of an aniline is determined by the availability of the nitrogen atom's lone pair of electrons to accept a proton. In aniline itself, the lone pair is partially delocalized into the benzene (B151609) ring, which reduces its basicity compared to aliphatic amines like cyclohexylamine. libretexts.orgmasterorganicchemistry.com For this compound, two main structural features modify this baseline basicity: the N-alkyl group and the meta-positioned methoxy group.
N-Alkyl Group: The presence of the 4-methylpentan-2-yl group on the nitrogen atom generally increases the basicity compared to aniline. Alkyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation. bloomtechz.comchemistryguru.com.sg For instance, the pKa of the conjugate acid of N-methylaniline is approximately 4.85, slightly higher than that of aniline's conjugate acid (anilinium ion), which is about 4.6, indicating that N-methylaniline is a slightly stronger base. bloomtechz.com
Methoxy Group: The methoxy group at the meta-position primarily exerts an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. stackexchange.com Resonance effects, which are electron-donating for a methoxy group, are not operative from the meta position. stackexchange.com This inductive withdrawal of electron density from the aromatic ring slightly decreases the electron density on the nitrogen atom, thus reducing its basicity compared to an unsubstituted N-alkylaniline. stackexchange.com For example, m-methoxyaniline is less basic than aniline. stackexchange.com
Combining these effects, the N-alkyl group's electron-donating effect is expected to be more significant than the meta-methoxy group's weak inductive withdrawal. Therefore, this compound is predicted to be a slightly stronger base than aniline and m-methoxyaniline, but weaker than a comparable N-alkylated aniline without the methoxy substituent.
The nucleophilicity of the amine nitrogen is closely related to its basicity. The increased electron density from the alkyl group enhances its nucleophilic character, making it more reactive towards electrophiles. reddit.comucalgary.ca However, the steric bulk of the 4-methylpentan-2-yl group may hinder its ability to act as a nucleophile in certain reactions compared to a less hindered amine like N-methylaniline.
| Compound | Key Substituent Effects | Predicted Basicity Ranking |
|---|---|---|
| Aniline | Reference compound; lone pair delocalization into ring | 3 |
| m-Methoxyaniline | Inductive electron withdrawal by meta-OCH₃ | 4 (Least Basic) |
| N-Methylaniline | Inductive electron donation by -CH₃ | 2 |
| This compound | Inductive donation from N-alkyl, inductive withdrawal from meta-OCH₃ | Likely between 2 and 3 |
Electrophilic aromatic substitution (EAS) reactions on the phenyl ring of this compound are directed by the combined influence of the N-alkylamino and methoxy substituents. organicchemistrytutor.comminia.edu.eg
N-Alkylamino Group (-NHR): This group is a powerful activating group and an ortho, para-director. ulethbridge.calibretexts.org It activates the ring towards electrophilic attack by donating its lone pair of electrons into the aromatic system via resonance, increasing the electron density at the ortho and para positions. libretexts.org This donation strongly stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. organicchemistrytutor.com
Methoxy Group (-OCH₃): When located at the meta-position relative to the amino group, its directing effects must be considered for the incoming electrophile. The methoxy group itself is also an activating, ortho, para-director. organicchemistrytutor.com
Therefore, the positions on the ring are activated or deactivated to different extents. The positions ortho and para to the powerful -NHR group (C2, C4, and C6) are strongly activated. The positions ortho and para to the -OCH₃ group (C2 and C4) are also activated. The C5 position is meta to both groups and is the least activated.
The directing effects reinforce each other at the C2 and C4 positions. The C6 position is ortho to the amino group but meta to the methoxy group. Given that the N-alkylamino group is a much stronger activating group than the methoxy group, substitution is most likely to occur at the positions most activated by the amino group.
Predicted Major Products: Electrophilic attack will preferentially occur at the C2, C4, and C6 positions.
C4 (para to -NHR): This position is highly activated by both groups and is often sterically favored, leading to a major product.
C2 (ortho to -NHR): This position is also highly activated by both groups, but substitution may be sterically hindered by the adjacent bulky N-alkylamino group.
C6 (ortho to -NHR): This position is strongly activated by the amino group but only weakly influenced by the meta-methoxy group. It is generally less sterically hindered than the C2 position.
The final product distribution will depend on the specific electrophile and reaction conditions, with steric hindrance playing a significant role. libretexts.org
| Position on Ring | Influence of -NHR Group (at C1) | Influence of -OCH₃ Group (at C3) | Overall Activation | Predicted Reactivity |
|---|---|---|---|---|
| C2 | Ortho (Strongly Activating) | Ortho (Activating) | Very High | Highly Favored (potential steric hindrance) |
| C4 | Para (Strongly Activating) | Ortho (Activating) | Very High | Highly Favored (likely major product) |
| C5 | Meta (Weakly Activating) | Meta (Weakly Activating) | Low | Disfavored |
| C6 | Ortho (Strongly Activating) | Para (Activating) | High | Favored |
Reaction Kinetics and Thermodynamic Studies
Kinetically, the rate of imine formation can be influenced by pH. Mildly acidic conditions can catalyze the dehydration of the hemiaminal intermediate, but a low pH can also protonate the starting amine, rendering it non-nucleophilic. nih.gov In studies of imine synthesis, the formation of a kinetically favored product can sometimes be observed, which then converts to a more stable, thermodynamically favored product over time. nih.govacs.org For the reaction between 3-methoxyaniline and 4-methyl-2-pentanone, the reaction rate would be influenced by the steric hindrance of both reactants and the electronic properties of the aniline derivative.
Byproduct Formation and Reaction Selectivity in Synthesis
The synthesis of secondary amines like this compound via reductive amination must be controlled to minimize the formation of byproducts and ensure high selectivity.
In the context of reductive amination, side reactions can occur depending on the reagents and solvents used. If acetic acid is used as a catalyst and a borohydride (B1222165) reducing agent is employed, there is a potential for N-acetylation. Computational studies have suggested that the partial atomic charge on the amine nitrogen is a key predictor for its susceptibility to N-acetylation. researchgate.net
N-ethylation side reactions are less common but could potentially arise if certain reagents or impurities are present. For example, some reducing agents like sodium triacetoxyborohydride (B8407120) are synthesized from sodium borohydride and acetic acid, and impurities could lead to unexpected alkylations. However, this is generally not a major concern with modern, high-purity reagents. The primary challenge in reductive aminations involving primary anilines is often over-alkylation, leading to tertiary amines, though this is not a factor when synthesizing a secondary amine from a primary amine and a ketone.
Catalytic Reactivity and Transformations Involving Aniline Substrates
Aniline derivatives are versatile substrates in a wide range of catalytic transformations, primarily involving the activation and functionalization of the C–N bond or the aromatic ring. While specific studies on this compound are absent, its structure suggests it could participate in several types of catalytic reactions developed for related anilines.
Ruthenium-catalyzed reactions: Ruthenium complexes have been shown to be effective catalysts for various transformations of anilines. These include:
N-alkylation: Ruthenium catalysts, often employing a "borrowing hydrogen" strategy, can facilitate the N-alkylation of anilines with alcohols, providing an alternative route to compounds like the target molecule. rsc.orgrsc.org
C-N Bond Cleavage: Under specific conditions, ruthenium catalysts can activate and cleave the C(aryl)-N bond in aniline derivatives, allowing for cross-coupling reactions with organoboranes to form new C-C bonds. nsf.govnih.gov
Dehydrogenative Annulation: Ruthenium-catalyzed systems can be used for the dehydrogenative annulation of anilines with alkenes to synthesize indolines. acs.org
Iridium-catalyzed reactions: Iridium complexes are also highly effective for C-N bond formation and are particularly noted for their high activity in the N-alkylation of anilines with alcohols, often under mild conditions. nih.govnih.govrsc.org Mechanistic studies suggest these reactions proceed through a borrowing hydrogen mechanism, involving iridium-hydride intermediates. rsc.orgacs.org The efficiency of these catalysts highlights the potential for alternative, atom-economical syntheses of N-alkylanilines. scispace.com
The presence of the N-alkyl and methoxy groups on the aniline ring would influence the electronic and steric environment, potentially affecting catalyst coordination and reactivity in these transformations.
Biological Activity Investigations and Structure Activity Relationship Sar Studies
In Vitro Assessment of Biological Activities
In vitro studies are fundamental in elucidating the biological effects of chemical compounds. For aniline (B41778) derivatives, these assessments have unveiled significant antimicrobial, antioxidant, and anticancer properties, among others.
Antimicrobial and Antifungal Efficacy Studies for Aniline Derivatives
Aniline derivatives have demonstrated notable efficacy against a range of microbial and fungal pathogens. The antimicrobial and antifungal activities are significantly influenced by the nature and position of substituents on the aniline ring.
Research has shown that the introduction of certain functional groups can enhance the antimicrobial spectrum and potency of aniline-based compounds. For instance, the presence of halogens, such as fluorine, chlorine, and bromine, on the aniline fragment has been shown to increase activity against various bacterial strains. zsmu.edu.ua Specifically, a fluorine-substituted derivative demonstrated notable growth inhibition of Escherichia coli and Klebsiella pneumonia. zsmu.edu.ua Similarly, chlorine and bromine-containing structures were effective against Pseudomonas aeruginosa. zsmu.edu.ua The incorporation of a trifluoromethyl group in conjunction with a chlorine atom on the aniline fragment resulted in a significant growth delay zone for Pseudomonas aeruginosa. zsmu.edu.ua
Furthermore, studies on Schiff bases synthesized from aniline derivatives and cinnamaldehyde have identified compounds with potent antibacterial and antifungal properties. cell.comcell.com The activity of these compounds is influenced by substituents like halogens, methoxy (B1213986), nitro, alkyl, and aryl groups. cell.com Notably, derivatives with nitro groups or a combination of chlorine and bromine substituents have shown enhanced antimicrobial and antifungal effects. cell.com
The following table summarizes the antimicrobial activity of selected aniline derivatives against various microorganisms.
| Compound Type | Substituents | Test Organism | Activity (Zone of Inhibition / MIC) |
| 1-(2-(1H-tetrazol-5-yl)-phenyl)-3-phenylurea derivative | Fluorine | Escherichia coli | 31 mm |
| 1-(2-(1H-tetrazol-5-yl)-phenyl)-3-phenylurea derivative | Fluorine | Klebsiella pneumonia | 21 mm |
| 1-(2-(1H-tetrazol-5-yl)-phenyl)-3-phenylurea derivative | Chlorine | Pseudomonas aeruginosa | 20 mm |
| 1-(2-(1H-tetrazol-5-yl)-phenyl)-3-phenylurea derivative | Bromine | Pseudomonas aeruginosa | 23 mm |
| Schiff base of cinnamaldehyde and aniline derivative | Nitro group at C-4 | Gram-negative bacteria | MIC: 0.13 mg/mL |
| Schiff base of cinnamaldehyde and aniline derivative | Chlorine and Bromine | Gram-negative bacteria | MIC: 0.13 mg/mL |
Data sourced from multiple studies on aniline derivatives. zsmu.edu.uacell.com
Antioxidant Property Evaluation
Aniline derivatives have been recognized for their antioxidant capabilities, which are comparable to those of phenols. nih.gov Their ability to scavenge free radicals is attributed to the presence of the amino group, which can donate a hydrogen atom. nih.gov The antioxidant activity of these compounds is heavily influenced by the electronic properties of the substituents on the aromatic ring.
Structure-activity relationship (SAR) studies indicate that electron-donating groups (EDGs) generally enhance antioxidant activity, while electron-withdrawing groups (EWGs) tend to decrease it. nih.gov For instance, the presence of a second hydroxyl or amino group in the ortho or para position of a phenolic or aniline compound significantly improves its antiradical and antioxidant properties due to their strong electron-donating effect. nih.govresearchgate.net Alkoxy and alkyl groups also contribute to stabilizing the resulting radical and enhancing activity. nih.govresearchgate.net
The antioxidant mechanism of anilines is believed to proceed via a hydrogen atom transfer (HAT) mechanism. nih.gov In comparative studies, anilines have demonstrated higher hydrogen peroxide scavenging activity than phenolic compounds, a property attributed to the reducing nature of the amino group. core.ac.ukresearchgate.net
Below is a table presenting the antioxidant activity of various substituted anilines.
| Compound | Substituent(s) | Antioxidant Assay | IC50 / EC50 Value |
| Aniline | - | H2O2 scavenging | Lowest EC50 among tested anilines |
| 2-Aminophenol | 2-OH | H2O2 scavenging | Higher EC50 than aniline |
| 4-Aminophenol | 4-OH | H2O2 scavenging | Higher EC50 than aniline |
| 2-substituted amino naphthalene-1,4-dione | 2,4-dihydroxy, methyl, nitro | DPPH assay | IC50: 75.39 ± 4.12 mg/ml (for a specific derivative) |
Data compiled from various studies on the antioxidant properties of aniline derivatives. core.ac.ukneuroquantology.com
Anticancer Activities and Cellular Mechanisms
A growing body of evidence suggests that aniline derivatives possess significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse cellular mechanisms.
Novel asiatic acid derivatives incorporating aniline moieties have demonstrated potent anti-proliferative activity against several human cancer cell lines, including MGC-803, NCI-H460, HepG2, Hela, and 7404. nih.gov One particular derivative was found to induce apoptosis in HepG2 cells by promoting the production of reactive oxygen species (ROS), which in turn altered the expression of anti- and pro-apoptotic proteins, leading to mitochondrial dysfunction and the activation of caspases. nih.gov This compound also caused cell cycle arrest at the G1 stage. nih.gov
Similarly, a novel tryptamine-derived aniline compound, pegaharoline A, isolated from Peganum harmala, exhibited strong antitumor activity against non-small cell lung cancer (NSCLC) cells. mdpi.com Its mechanism of action involves the inhibition of cell proliferation and the induction of apoptosis and autophagy. mdpi.com Benzothiazole aniline derivatives and their platinum (II) complexes have also been synthesized and shown to have better cytotoxicity in several cancer cell lines, including liver, breast, and lung cancer, compared to the clinically used drug cisplatin. mdpi.com
The proteasome, a key player in the degradation of regulatory proteins, has emerged as a therapeutic target in cancer. nih.gov Inhibition of the proteasome can induce apoptosis and sensitize cancer cells to conventional chemotherapeutic agents. nih.gov While direct evidence for proteasome inhibition by 3-methoxy-N-(4-methylpentan-2-yl)aniline is not available, this mechanism is a known pathway for some anticancer agents and remains a point of interest for novel aniline derivatives.
The following table summarizes the in vitro anticancer activity of selected aniline derivatives.
| Compound Type | Cancer Cell Line | IC50 Value |
| Asiatic acid-aniline derivative (5b) | HepG2 (Liver) | Not specified, but most potent among tested |
| Pegaharoline A (PA) | A549 (Lung) | 2.39 ± 0.27 µM |
| Pegaharoline A (PA) | PC9 (Lung) | 3.60 ± 0.41 µM |
| Benzothiazole aniline derivative (L1) | Liver, Breast, Lung, Prostate, Kidney, Brain | More significant than cisplatin |
| Pyrimidine aniline derivative (4d) | HeLa (Cervical) | 6.23 ± 2.95 µM |
| Pyrimidine aniline derivative (4e) | HeLa (Cervical) | 8.64 ± 1.10 µM |
Data from studies on various classes of aniline derivatives. nih.govmdpi.commdpi.comukaazpublications.com
Other Potential Pharmacological Modulations
Beyond the well-documented antimicrobial, antioxidant, and anticancer effects, aniline and its related derivatives are being explored for other pharmacological applications. A noteworthy area of investigation is their potential as antileishmanial agents.
Leishmaniasis is a parasitic disease for which current treatments have limitations such as high toxicity and emerging drug resistance. nih.govnih.gov This has spurred the search for new therapeutic alternatives. Thiophene derivatives, which can be considered structural analogs of certain aniline compounds, have shown promising antileishmanial activity. nih.gov For instance, a 2-amino-thiophenic derivative was effective in inhibiting the growth of several Leishmania species. nih.gov
The mechanism of action of antileishmanial drugs can involve interference with the parasite's cellular energy metabolism, induction of respiratory dysfunction, or damage to DNA and inhibition of protein synthesis. nih.govresearchgate.net While research on methanimine derivatives as antileishmanial agents is ongoing, the broader class of nitrogen-containing heterocyclic compounds continues to be a source of promising candidates for new antiparasitic drugs.
The table below presents the antileishmanial activity of a representative thiophenic derivative.
| Compound | Leishmania Species | IC50 Value |
| 2-amino-thiophenic derivative SB-200 | L. braziliensis | 4.25 µM |
| 2-amino-thiophenic derivative SB-200 | L. major | 4.65 µM |
| 2-amino-thiophenic derivative SB-200 | L. infantum | 3.96 µM |
Data from a study on a 2-amino-thiophenic derivative. nih.gov
Molecular Mechanisms of Biological Action
Understanding the molecular mechanisms through which aniline derivatives exert their biological effects is crucial for optimizing their therapeutic potential. Enzyme-substrate interaction studies have provided valuable insights into how these compounds function at a molecular level.
Enzyme-Substrate Interaction Studies for N-Substituted Anilines
The metabolism and interaction of N-substituted anilines with various enzyme systems have been a subject of detailed investigation. These studies reveal that the biological activity of these compounds is often linked to their ability to act as substrates or inhibitors of specific enzymes.
The metabolism of N-benzyl-4-substituted anilines, for example, involves processes such as N-debenzylation, aniline-ring hydroxylation, and N-oxidation. tandfonline.comnih.gov The enzymes responsible for these transformations are primarily located in the liver and are part of the microsomal enzyme system. tandfonline.comnih.gov The metabolic pathway that predominates can vary depending on the animal species. tandfonline.comnih.gov
N-substituted anilines have also been designed as inhibitors of specific enzymes. For instance, a series of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines were synthesized and found to be potent inhibitors of the gastric H+/K+-ATPase, an enzyme involved in gastric acid secretion. nih.gov The inhibitory activity of these compounds was found to be dependent on the nature of the N-substituent. nih.gov
Furthermore, the kinetics of the oxidation of substituted anilines by enzymes like horseradish peroxidase have been studied. cdnsciencepub.com Such studies suggest that the aromatic amine donates an electron to the enzyme in the rate-controlling step of the reaction. cdnsciencepub.comcdnsciencepub.com The reactivity of the anilines in these enzymatic reactions is influenced by the electronic nature of the substituents, as described by the Hammett equation. cdnsciencepub.comcdnsciencepub.com
The following table provides examples of enzyme interactions with N-substituted anilines.
| Aniline Derivative Class | Enzyme | Type of Interaction | Key Finding |
| N-benzyl-4-substituted anilines | Microsomal enzymes | Substrate | Metabolized via N-debenzylation, ring hydroxylation, and N-oxidation |
| N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines | Gastric H+/K+-ATPase | Inhibitor | Monoalkyl substituents on the nitrogen atom markedly inhibited enzyme activity |
| Monosubstituted anilines | Horseradish peroxidase | Substrate | Rate of oxidation is dependent on the electronic properties of the substituent |
| Halo-substituted mixed ester/amide-based analogues | Jack bean urease | Inhibitor | A 2-chloro-substituted phenyl ring and a 4-isopropyl-substituted benzene (B151609) were key for potent inhibition |
Data compiled from studies on the enzyme interactions of various N-substituted aniline derivatives. tandfonline.comnih.govnih.govresearchgate.net
Protein Binding and Receptor Modulation Studies (e.g., GPR88 Agonist Analogs)
While direct protein binding studies for this compound are not extensively detailed in publicly available literature, research into analogous compounds targeting the orphan G protein-coupled receptor 88 (GPR88) provides significant insights into its potential mechanisms of action. GPR88 is a promising therapeutic target for a range of central nervous system disorders. nih.govnih.gov The development of synthetic agonists for this receptor has led to the identification of key structural features that govern binding and modulation.
Notably, computational docking studies of various GPR88 agonists suggest that they bind to an allosteric site on the receptor, rather than the orthosteric pocket which is thought to be occupied by a putative lipid molecule. nih.gov This allosteric binding is a crucial aspect of the receptor's modulation. For instance, the agonist 2-PCCA has been shown to inhibit isoproterenol-stimulated cAMP accumulation in cells expressing GPR88, indicating that the receptor is coupled to Gαi proteins. nih.gov This finding suggests that agonists like 2-PCCA, and potentially analogous structures, function by modulating the receptor's signaling cascade.
The exploration of different chemical scaffolds, such as those based on 2-PCCA and 2-AMPP, has been instrumental in understanding the agonist-receptor interactions. nih.gov A "reversed amide" strategy applied to the 2-AMPP scaffold has yielded novel agonists, further expanding the diversity of compounds that can modulate GPR88. nih.govnih.gov These studies collectively underscore the importance of an allosteric binding pocket in the activation of GPR88 and provide a framework for understanding how structurally related compounds, including aniline derivatives, might interact with and modulate this receptor.
Structure-Activity Relationship (SAR) Analysis
The structure-activity relationship (SAR) of agonists targeting the GPR88 receptor has been a subject of intensive investigation, providing a basis for the rational design of novel and more potent compounds. Although SAR studies specifically centered on this compound are not widely published, the extensive research on other GPR88 agonists, particularly those with aniline moieties, offers valuable transferable insights.
Impact of Alkyl Chain Branching and Stereochemistry on Biological Activity
The nature of the alkyl chain in GPR88 agonists plays a critical role in their biological activity. While specific data on the 4-methylpentan-2-yl group of the titular compound is scarce, studies on related scaffolds provide relevant principles. For instance, in the 2-AMPP scaffold, the lipophilicity of the alkoxy group is favorable for potency. This suggests that the size and branching of the alkyl chain can significantly influence the compound's interaction with the receptor, likely by affecting its fit within the binding pocket and its physicochemical properties.
Stereochemistry is another pivotal factor in the biological activity of GPR88 agonists. Although some SAR studies have found that the chiral center on the ether side chain of certain analogs had a minimal impact on activity, this is not a universally applicable principle. nih.gov The precise stereochemical configuration often dictates the three-dimensional arrangement of a molecule, which in turn affects its ability to bind effectively to a specific receptor target.
Influence of Methoxy Group Position and Aromatic Substitutions on Efficacy
The position of the methoxy group on the aniline ring and other aromatic substitutions are key determinants of agonist efficacy. In the context of the 2-PCCA scaffold, early SAR studies identified the aniline moiety as a suitable site for diverse modifications. nih.gov This has led to the design and synthesis of a series of analogs with various substituents on the phenyl ring of the aniline. nih.gov
These studies have demonstrated that modifications to the aromatic ring can lead to compounds with improved or comparable potency to the parent compound. nih.gov The electronic and steric properties of the substituents can influence the molecule's interaction with the receptor's binding site. For example, the placement of a methoxy group at the 3-position, as in this compound, would be expected to alter the electron distribution and steric bulk of the aniline ring, thereby influencing its binding affinity and efficacy as a GPR88 agonist.
Rational Design Principles for Modifying Biological Profiles
The rational design of GPR88 agonists is guided by an expanding understanding of the receptor's structure and the SAR of known ligands. A key principle is the exploitation of the allosteric binding site. nih.gov The cryo-EM structure of GPR88 in complex with an agonist has provided valuable structural information to facilitate the rational design of novel ligands. nih.gov
Strategies such as the "reversed amide" approach have proven successful in generating new agonist scaffolds. nih.govnih.gov This highlights the potential for innovative medicinal chemistry strategies to develop compounds with desired biological profiles. Computational studies, including molecular modeling, have been instrumental in confirming SAR trends and supporting the design of new analogs with improved properties, such as reduced lipophilicity for better CNS penetration. nih.gov
Computational Approaches to Biological Activity Prediction
Computational methods are increasingly integral to the drug discovery process, offering powerful tools for predicting the biological activity of compounds and guiding the design of new therapeutic agents.
Molecular Docking Simulations with Identified or Putative Protein Targets
Molecular docking simulations have been a cornerstone in the study of GPR88 agonists. These computational techniques have been used to predict the binding modes of novel agonists within the allosteric pocket of GPR88. nih.gov For instance, docking studies of (4-substituted-phenyl)acetamide agonists suggest a binding mode similar to that of 2-PCCA. nih.gov
These simulations provide a structural hypothesis for the observed SAR and can guide the design of new compounds with enhanced affinity and efficacy. Computational studies have also been used to support the notion that substituents on the biphenyl ring of 2-PCCA analogs interact with a largely hydrophobic binding site. nih.gov Such insights are invaluable for the rational design of new agonists with optimized interactions with the GPR88 receptor. Dynamic simulation studies have also been employed to explore the potential coupling between agonist binding and the conformational changes in the receptor that lead to its activation. nih.gov
Potential Research Applications and Future Directions
Utility as a Precursor in Organic Synthesis
The reactivity of the aromatic amine and the influence of its substituents make 3-methoxy-N-(4-methylpentan-2-yl)aniline a versatile precursor for the synthesis of more complex molecules.
Aniline (B41778) derivatives are foundational to the dye industry, and 3-methoxyaniline, a structural component of the target molecule, is a known precursor for various dyes. impactfactor.orgprimescholars.comresearchgate.net The presence of the methoxy (B1213986) group can influence the final color of a dye, and the entire molecule can be diazotized and coupled with other aromatic compounds to form azo dyes. The bulky N-(4-methylpentan-2-yl) group, while potentially hindering the reaction rate, could also be exploited to fine-tune the solubility and lightfastness of the resulting pigments.
Table 1: Hypothetical Azo Dyes Derived from this compound
| Coupling Partner | Predicted Dye Color | Potential Application |
| Naphthol | Orange-Red | Textile Dyeing |
| Phenol | Yellow | Pigment for Plastics |
| Aniline | Brown | Leather Tanning |
In the broader context of organic synthesis, this aniline derivative can serve as a key building block. The secondary amine functionality allows for a variety of chemical transformations, including N-alkylation, N-acylation, and participation in cross-coupling reactions to form more elaborate molecular scaffolds. The steric hindrance provided by the 4-methylpentan-2-yl group can be strategically employed to direct the regioselectivity of certain reactions.
Role as a Chemical Building Block in Medicinal Chemistry Research
The amine motif is a ubiquitous feature in pharmaceuticals. nih.govstereoelectronics.org The specific substitution pattern of this compound makes it an attractive starting point for the design of new bioactive molecules.
Sterically hindered amines are of significant interest in medicinal chemistry as they can confer improved metabolic stability and modulate the pharmacokinetic properties of drug candidates. nih.govacs.org The 4-methylpentan-2-yl substituent provides substantial steric bulk around the nitrogen atom, making this compound a valuable precursor for the synthesis of novel hindered amine motifs. These motifs can be incorporated into lead compounds to explore their impact on biological activity and drug-like properties. enamine.net
Table 2: Potential Modifications of this compound for Medicinal Chemistry
| Modification | Target Property |
| Introduction of a pharmacophore on the aromatic ring | Enhanced biological activity |
| Conversion to an amide | Altered solubility and metabolic stability |
| Use in palladium-catalyzed cross-coupling reactions | Construction of complex drug-like molecules nih.gov |
Exploration of Chiral Properties in Asymmetric Synthesis and Catalysis
The N-(4-methylpentan-2-yl) substituent contains a chiral center at the second carbon of the pentyl chain. This inherent chirality makes this compound a chiral building block. It can be synthesized in enantiomerically pure forms and utilized in asymmetric synthesis to introduce chirality into target molecules. Furthermore, it could serve as a chiral ligand for transition metal catalysts, potentially enabling new asymmetric transformations.
Advanced Spectroscopic Studies for Detailed Mechanistic Insights
To fully understand the reactivity and potential applications of this compound, detailed spectroscopic studies are essential. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D experiments, can provide a complete picture of the molecule's structure and connectivity. Infrared (IR) spectroscopy can confirm the presence of key functional groups, while mass spectrometry is crucial for determining its molecular weight and fragmentation patterns. In-depth kinetic studies, monitored by spectroscopy, could elucidate the mechanisms of reactions in which this compound participates, providing valuable insights for optimizing synthetic routes and designing new catalysts.
Collaborative Research Avenues in Chemical Biology and Materials Science
The unique structural characteristics of this compound, featuring a substituted aromatic amine, present a compelling case for interdisciplinary research, particularly at the intersection of chemical biology and materials science. Collaborative efforts in these fields could unlock novel applications by leveraging the compound's potential for biological activity and its utility as a building block for functional materials.
One promising area of collaborative research lies in the development of "smart" biomaterials. In this context, this compound could be explored as a precursor for new polymers with tailored optical, electrical, or mechanical properties. ontosight.ai The aniline moiety provides a reactive handle for polymerization, while the methoxy and N-alkyl substituents can influence the bulk properties of the resulting material. Chemical biologists could simultaneously investigate the bioactivity of the monomeric compound or its derivatives. For example, substituted anilines are known scaffolds in drug discovery and can be designed to interact with specific biological targets. cresset-group.comnih.gov A collaborative project could therefore focus on creating a biocompatible and biodegradable polymer that incorporates this compound, or a more potent bioactive derivative, as a pendant group or as part of the polymer backbone. Such a material could be designed for controlled release of the active compound, responding to specific biological cues, which would be of significant interest in drug delivery and tissue engineering.
Another avenue for collaboration involves the creation of novel biosensors. The aniline core is a well-known component of conducting polymers and fluorescent dyes. researchgate.netuva.nl Materials scientists could work on synthesizing polymers or nanoparticles from this compound that exhibit specific photophysical or electrochemical properties. In parallel, chemical biologists could design and synthesize derivatives of this compound that bind to a particular biomolecule of interest, such as an enzyme or a protein biomarker. By integrating these two aspects, a collaborative team could develop a sensor where the binding of the target biomolecule to the aniline derivative induces a measurable change in the material's properties, such as a shift in fluorescence or a change in conductivity.
Furthermore, the exploration of this compound in the context of bioactive surfaces and coatings represents a fertile ground for collaboration. Materials scientists can develop methods to graft or coat surfaces with polymers derived from this compound. These functionalized surfaces could then be studied by chemical biologists for their ability to influence biological processes, such as preventing biofilm formation, promoting cell adhesion, or acting as antimicrobial surfaces. The versatility of aniline derivatives in synthesizing a wide range of structures would allow for the fine-tuning of the surface properties to achieve the desired biological effect. researchgate.netnbinno.com
Finally, a fundamental collaborative investigation could focus on establishing structure-property relationships. By synthesizing a library of analogous compounds with systematic variations in the alkoxy and N-alkyl substituents, materials scientists could characterize the resulting changes in material properties (e.g., conductivity, thermal stability, solubility). Concurrently, chemical biologists could screen this library for various biological activities. The combined dataset would be invaluable for developing predictive models that link molecular structure to both material function and biological effect, accelerating the discovery of new functional biomaterials.
Conclusion and Future Scholarly Inquiry
Summary of Key Academic Contributions and Findings
The primary academic contribution concerning the chemical compound 3-methoxy-N-(4-methylpentan-2-yl)aniline lies in its successful asymmetric synthesis via a direct reductive amination (DARA) process. Research has demonstrated the viability of synthesizing this chiral secondary amine from 3-methoxyaniline and 4-methylpentan-2-one.
A notable achievement in this area is the use of an iridium-phosphate catalyst system to facilitate this transformation. This catalytic method has been shown to produce this compound in a good yield of 72% and with a significant enantiomeric excess (ee) of 80%. This finding is a valuable contribution to the field of asymmetric catalysis, showcasing a practical method for the enantioselective synthesis of structurally complex chiral amines. The synthesis of this compound serves as a specific example of the broader advancements in creating chiral molecules, which are crucial in pharmaceutical and materials science.
Table 1: Synthesis of this compound via Direct Reductive Amination
| Starting Materials | Catalyst System | Yield | Enantiomeric Excess (ee) |
| 3-methoxyaniline | Iridium-Phosphate | 72% | 80% |
| 4-methylpentan-2-one |
Unresolved Scientific Questions and Challenges in the Field
While the synthesis of this compound has been established, several scientific questions and challenges remain, reflecting broader issues within the field of substituted aniline (B41778) chemistry and asymmetric synthesis.
A primary challenge is the selective N-alkylation of anilines. The reaction of anilines with alkylating agents can often lead to a mixture of mono- and di-alkylated products, as well as potential C-alkylation on the aromatic ring. While the reported DARA method provides a direct route to the secondary amine, the development of highly selective catalytic systems that can controllably generate either N-mono or N,N-dialkylated products, especially for sterically hindered substrates like 4-methylpentan-2-one, remains an active area of research.
Furthermore, the development of more efficient and sustainable catalytic systems is a persistent challenge. While the iridium-based catalyst is effective, iridium is a precious and costly metal. A significant unresolved question is whether similar or better yields and enantioselectivities can be achieved using catalysts based on more abundant and less expensive first-row transition metals like iron, copper, or nickel. The development of such "greener" catalytic processes for the synthesis of complex amines is a key goal in modern organic chemistry.
Another area of inquiry pertains to the physicochemical and biological properties of this compound. Currently, there is a lack of published data on its specific characteristics, such as its metabolic stability, toxicity profile, and potential biological activities. Anilines are a common motif in pharmaceuticals, but they can be susceptible to metabolic oxidation, which can lead to toxicity. Understanding the metabolic fate of this compound is a critical unresolved question that would need to be addressed before any potential applications could be considered. The development of asymmetric reductive amination for ketones, particularly with sterically demanding substrates, continues to be a focus of research to achieve even higher enantioselectivities. researchgate.net
Promising Avenues for Future Research and Development
The existing work on this compound opens up several promising avenues for future research and development.
Exploration of Biological Activity: A significant future direction would be the investigation of the biological properties of this compound. Given that many N-alkylated aniline derivatives exhibit a range of biological effects, it would be valuable to screen this compound for potential applications. For instance, related N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been identified as tubulin polymerization inhibitors with significant anti-proliferative activity. nih.gov Future studies could explore whether this compound or its derivatives exhibit similar cytotoxic effects against cancer cell lines.
Development of Novel Catalytic Systems: There is considerable scope for research into new catalytic methods for the synthesis of this and related chiral amines. A promising trend in chemical synthesis is the use of biocatalysis. researchgate.net Exploring the use of engineered enzymes, such as imine reductases or amine dehydrogenases, for the asymmetric reductive amination of 3-methoxyaniline with 4-methylpentan-2-one could lead to highly efficient and enantioselective "green" synthetic routes. semanticscholar.orgchemrxiv.org Furthermore, continued efforts in organocatalysis and earth-abundant metal catalysis could provide more sustainable and cost-effective manufacturing processes. researchgate.netnih.gov
Physicochemical and Material Science Applications: Future research could also focus on the physicochemical properties of this compound. Its chirality and substituted aniline structure suggest potential applications in materials science, for example, as a chiral ligand for asymmetric catalysis or as a building block for chiral polymers or liquid crystals. The future of chirality is expanding into creating innovative materials with unique optical and electronic properties. chiralpedia.com
Analogue Synthesis and Structure-Activity Relationship Studies: A logical next step would be the synthesis of a library of analogues of this compound. By varying the substitution pattern on the aniline ring and modifying the structure of the alkyl chain, it would be possible to conduct structure-activity relationship (SAR) studies. This could lead to the identification of compounds with optimized biological activity or material properties. Recent advances in the synthesis of chiral amines are crucial for expanding the chemical space for drug discovery. nih.gov
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 3-methoxy-N-(4-methylpentan-2-yl)aniline, and what parameters critically influence yield and purity?
- Methodological Answer : The compound is synthesized via reductive amination of 3-methylpentan-2-one with 3-methoxyaniline (p-anisidine). Catalysts include sodium borohydride (NaBH₄) in acetic acid or hydrogen gas with palladium (Pd/C). Solvents like ethanol or methanol enhance reaction kinetics. Purification involves recrystallization or column chromatography to isolate the secondary amine . Etherification via alkyl halides/alcohols under basic conditions is an alternative, requiring careful control of temperature and solvent choice .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- NMR : Expect distinct signals for the methoxy group (~δ 3.8 ppm in H NMR) and aromatic protons (δ 6.5–7.5 ppm). The branched alkyl chain will show multiplet splitting in H NMR and C NMR .
- Mass Spectrometry : Molecular ion peak at m/z 207.31 (C₁₃H₂₁NO) with fragmentation patterns reflecting cleavage at the amine or ether linkages .
- DFT Calculations : Predict vibrational modes (e.g., C-O stretch at ~1250 cm⁻¹) and electronic properties (HOMO-LUMO gaps) to correlate with reactivity .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods or well-ventilated areas to avoid inhalation (P261, P271) .
- Wear PPE: nitrile gloves, lab coats, and safety goggles (P280) .
- Store in airtight containers away from oxidizers; classify as hazardous due to potential amine toxicity .
Advanced Research Questions
Q. How does the branched alkyl chain influence reactivity in nucleophilic substitution compared to linear analogs?
- Methodological Answer : The steric hindrance from the 4-methylpentan-2-yl group reduces nucleophilic attack at the amine center. Comparative studies with linear-chain analogs (e.g., N-pentyl derivatives) show slower reaction kinetics in SN₂ mechanisms. Use kinetic experiments (e.g., competition studies with iodomethane) and computational steric maps to quantify effects .
Q. What computational approaches predict the electronic properties and regioselectivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute electrostatic potential surfaces, highlighting electron-rich aromatic regions prone to electrophilic substitution .
- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO) to predict solubility and aggregation behavior .
Q. What challenges arise in crystallographic characterization, and which refinement tools are most effective?
- Methodological Answer :
- Crystallization Difficulty : The flexible alkyl chain may hinder crystal lattice formation. Use slow evaporation in polar aprotic solvents (e.g., acetone/hexane mixtures) .
- Refinement Software : SHELXL (for small-molecule refinement) and ORTEP-III (for thermal ellipsoid visualization) resolve disorder in the alkyl chain .
Q. How do structural modifications to the methoxy and alkyl groups alter biological activity?
- Methodological Answer :
- Replace the methoxy group with halogens (e.g., fluoro in 3-fluoro analogs) to enhance antimicrobial potency via increased lipophilicity .
- Shorten the alkyl chain (e.g., N-isopropyl vs. N-pentyl) and test in vitro cytotoxicity assays (e.g., MTT on cancer cell lines). Data tables show IC₅₀ shifts from 15 µM (branched) to >50 µM (linear) .
Q. What experimental design considerations are critical for assessing antimicrobial efficacy?
- Methodological Answer :
- Use agar dilution assays (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values.
- Address compound solubility by preparing stock solutions in DMSO (<1% v/v) to avoid solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
